

SB756050: A Technical Guide to a Selective TGR5 Agonist

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Compound of Interest

Compound Name: **SB756050**

Cat. No.: **B1680850**

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Abstract

SB756050 is a synthetic, non-steroidal agonist of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases. This document provides a comprehensive technical overview of **SB756050**, including its chemical structure, physicochemical properties, and biological activity. Detailed, representative experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development. Additionally, relevant signaling pathways and experimental workflows are visualized to enhance understanding of its mechanism of action and experimental application.

Chemical Structure and Properties

SB756050, with the IUPAC name 1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]hexahydro-1H-1,4-diazepine, is a symmetrical molecule featuring a central hexahydro-1,4-diazepine ring. This core is substituted at both nitrogen atoms with 3,4-dimethoxyphenylsulfonyl groups.

Table 1: Chemical and Physicochemical Properties of **SB756050**

Property	Value	Reference
IUPAC Name	1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]hexa-1H-1,4-diazepine	N/A
CAS Number	447410-57-3	[1]
Molecular Formula	C ₂₁ H ₂₈ N ₂ O ₈ S ₂	[1]
Molecular Weight	500.59 g/mol	[1]
SMILES	COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC	[1]
Appearance	White to off-white solid	[1]
Solubility	DMSO: ≥ 150 mg/mL	[1]
Storage	Powder: -20°C for 3 years; In solvent (-80°C): 2 years	[1]

Biological Activity and Mechanism of Action

SB756050 is a selective agonist for the TGR5 receptor, also known as the G protein-coupled bile acid receptor 1 (GPBAR1). TGR5 activation has been shown to play a significant role in regulating glucose homeostasis, energy expenditure, and inflammatory responses.[\[2\]](#) The primary mechanism of action involves the activation of Gαs proteins, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[\[3\]](#) This signaling cascade ultimately results in various physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent anti-diabetic properties.[\[4\]](#)[\[2\]](#)

SB756050 has demonstrated an EC₅₀ of 1.3 μM for the human TGR5 receptor.[\[5\]](#) Preclinical studies have shown its potential in the treatment of type 2 diabetes.[\[1\]](#) However, clinical trials in patients with type 2 diabetes revealed variable pharmacodynamic effects on glucose levels, which has limited its clinical development.[\[6\]](#)

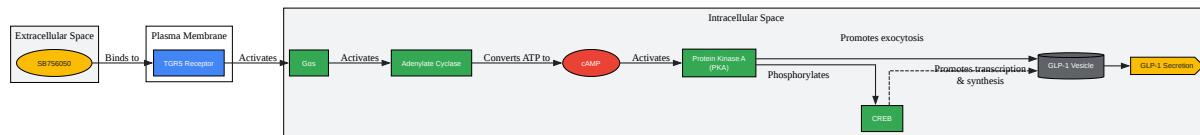
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Figure 1: TGR5 Signaling Pathway Activated by **SB756050**.

Experimental Protocols

Proposed Synthesis of **SB756050**

A specific, detailed synthesis protocol for **SB756050** is not publicly available. The following is a proposed synthetic route based on established methods for the synthesis of N,N'-disubstituted 1,4-diazepines.

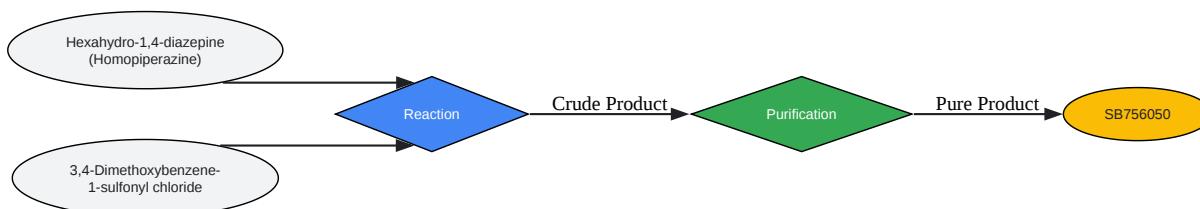
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Figure 2: Proposed Synthesis Workflow for **SB756050**.

Materials:

- Hexahydro-1,4-diazepine (homopiperazine)
- 3,4-Dimethoxybenzene-1-sulfonyl chloride
- Triethylamine (or another suitable base)
- Dichloromethane (DCM) or another suitable aprotic solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- Dissolve hexahydro-1,4-diazepine (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
- Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- In a separate flask, dissolve 3,4-dimethoxybenzene-1-sulfonyl chloride (2.1 eq) in DCM.
- Add the solution of 3,4-dimethoxybenzene-1-sulfonyl chloride dropwise to the cooled solution of hexahydro-1,4-diazepine over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.

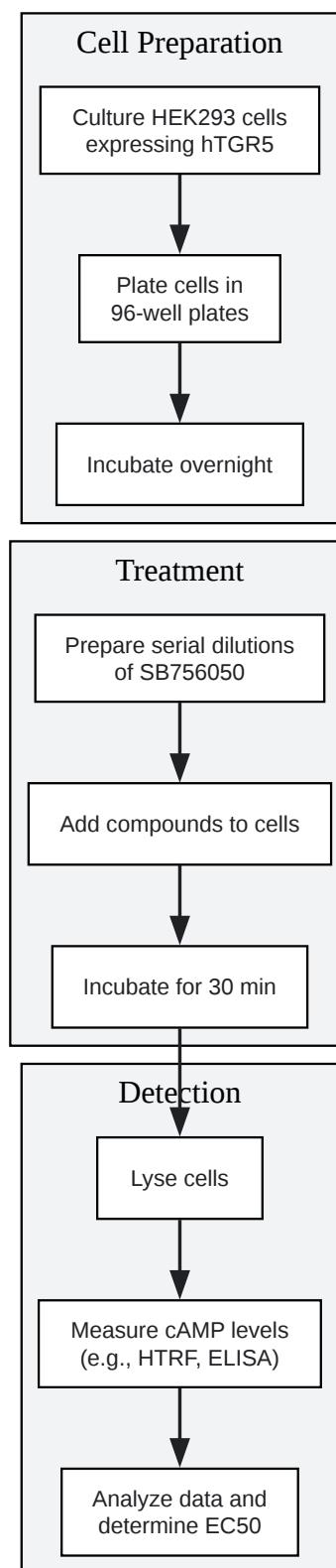
- Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

- Purify the crude product by silica gel column chromatography.
- Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
- Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield **SB756050** as a solid.

TGR5 Activation Assay (cAMP Measurement)

This protocol describes a cell-based assay to determine the agonist activity of **SB756050** on the human TGR5 receptor by measuring intracellular cAMP levels.



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Figure 3: Workflow for TGR5 Activation (cAMP) Assay.

Materials:

- HEK293 cells stably expressing the human TGR5 receptor
- Cell culture medium (e.g., DMEM with 10% FBS)
- Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
- IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
- **SB756050**
- Positive control (e.g., a known TGR5 agonist like INT-777)
- cAMP assay kit (e.g., HTRF, ELISA, or other suitable format)
- 96-well cell culture plates

Procedure:

- Seed HEK293-hTGR5 cells into 96-well plates at an appropriate density and incubate overnight.
- On the day of the assay, remove the culture medium and wash the cells with assay buffer.
- Add assay buffer containing IBMX (e.g., 500 μ M) to each well and incubate for 30 minutes at 37°C.
- Prepare serial dilutions of **SB756050** and the positive control in assay buffer.
- Add the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP concentration using the chosen detection method.
- Plot the cAMP concentration against the log of the **SB756050** concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

GLP-1 Secretion Assay

This protocol outlines an in vitro assay to measure the ability of **SB756050** to stimulate GLP-1 secretion from an enteroendocrine cell line.

Materials:

- NCI-H716 or STC-1 cells (enteroendocrine cell lines that secrete GLP-1)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
- **SB756050**
- Positive control (e.g., phorbol 12-myristate 13-acetate, PMA)
- DPP-IV inhibitor (to prevent GLP-1 degradation)
- GLP-1 ELISA kit
- 24-well cell culture plates

Procedure:

- Seed NCI-H716 or STC-1 cells into 24-well plates and grow to confluence.
- On the day of the assay, wash the cells with assay buffer.
- Pre-incubate the cells with assay buffer containing a DPP-IV inhibitor for 30 minutes at 37°C.
- Prepare different concentrations of **SB756050** and the positive control in assay buffer.
- Remove the pre-incubation buffer and add the compound solutions to the cells.
- Incubate for 2 hours at 37°C.
- Collect the supernatant from each well.

- Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
- Normalize the GLP-1 secretion to the total protein content of the cells in each well.

Pharmacokinetic Profile

Pharmacokinetic studies of **SB756050** have been conducted in humans.^[6] The compound was found to be readily absorbed after oral administration.^[6] It exhibited nonlinear pharmacokinetics, with a less than dose-proportional increase in plasma exposure at doses above 100 mg.^[6] Co-administration with sitagliptin, a DPP-IV inhibitor, did not significantly alter the exposure to **SB756050**.^[6]

Table 2: Summary of **SB756050** Pharmacokinetics in Humans

Parameter	Observation	Reference
Absorption	Readily absorbed	[6]
Kinetics	Nonlinear, less than dose-proportional increase in exposure above 100 mg	[6]
Drug Interaction	No significant change in exposure when co-administered with sitagliptin	[6]

Conclusion

SB756050 is a valuable research tool for investigating the physiological roles of the TGR5 receptor. Its selectivity and well-characterized in vitro activity make it a suitable probe for studying TGR5-mediated signaling pathways. Although its clinical development has been challenging, the information gathered from studies with **SB756050** contributes to the broader understanding of TGR5 as a therapeutic target for metabolic disorders. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of **SB756050** and other TGR5 agonists.

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